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Compound of Interest

Compound Name: (-)-Cyclopenol

Cat. No.: B7765546

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:

(-)-Cyclopenol is a naturally occurring benzodiazepine alkaloid first isolated from fungi of the
Penicillium genus. As a member of the benzodiazepine class of compounds, which are well-
known for their diverse pharmacological activities, (-)-Cyclopenol has garnered interest within
the scientific community for its potential therapeutic applications. This technical guide provides
a comprehensive overview of the current knowledge on (-)-Cyclopenol, focusing on its
biochemical activity, relevant signaling pathways, and detailed experimental methodologies for
its investigation.

Chemical and Physical Properties

(-)-Cyclopenol, with the chemical formula C17H14N204, possesses a unique spiro-
benzodiazepine-oxirane structure. Its IUPAC name is (3'S,4R)-4-hydroxy-4-(3-
hydroxyphenyl)-7-methyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one. A summary of its key
properties is presented in Table 1.

Table 1: Physicochemical Properties of (-)-Cyclopenol

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b7765546?utm_src=pdf-interest
https://www.benchchem.com/product/b7765546?utm_src=pdf-body
https://www.benchchem.com/product/b7765546?utm_src=pdf-body
https://www.benchchem.com/product/b7765546?utm_src=pdf-body
https://www.benchchem.com/product/b7765546?utm_src=pdf-body
https://www.benchchem.com/product/b7765546?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7765546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula C17H14N204 PubChem
Molecular Weight 310.3 g/mol PubChem

(3'S,4R)-4-hydroxy-4-(3-
hydroxyphenyl)-7-methyl-

IUPAC Name ydroxyphenyl) y SubChem
1,2,4,5-tetrahydro-3H-1,4-

benzodiazepin-3-one

CAS Number 20007-85-6 PubChem

Appearance White to off-white solid N/A

Soluble in methanol, ethanol,
Solubility DMSO, and other organic N/A

solvents.

Biological Activity and Quantitative Data

The primary reported biological activity of (-)-Cyclopenol is its inhibitory effect on protein
tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in metabolic regulation.

Table 2: In Vitro Bioactivity of (-)-Cyclopenol

Target Assay Type Test System ICso Source
Protein Tyrosine )
Enzyme Recombinant Cayman
Phosphatase 1B o 30 uM ]
Inhibition Assay human PTP1B Chemical

(PTP1B)

The ICso value of 30 uM indicates that (-)-Cyclopenol is a moderately potent inhibitor of
PTP1B. This inhibitory activity suggests potential applications in the research and development
of therapeutics for metabolic disorders such as type 2 diabetes and obesity, where PTP1B is a
validated drug target. Further studies are required to elucidate its selectivity against other
phosphatases and its efficacy in cellular and in vivo models.
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Signaling Pathway Modulation

PTP1B is a critical negative regulator of the insulin and leptin signaling pathways. By
dephosphorylating the insulin receptor (IR) and its substrates (e.g., IRS-1), PTP1B attenuates
insulin signaling, leading to insulin resistance. Similarly, it negatively modulates the leptin
signaling cascade by dephosphorylating Janus kinase 2 (JAK2). Inhibition of PTP1B by (-)-
Cyclopenol is therefore expected to enhance both insulin and leptin sensitivity.

Dephosphorylates

Insulin Signaling

Phosphoryl.

Click to download full resolution via product page
Figure 1: (-)-Cyclopenol inhibits PTP1B, enhancing insulin and leptin signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation
of (-)-Cyclopenol.
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PTP1B Enzyme Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of (-)-

Cyclopenol against PTP1B.

Materials:

Recombinant human PTP1B enzyme

p-Nitrophenyl phosphate (pNPP) substrate

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
(-)-Cyclopenol stock solution (in DMSO)

96-well microplate

Microplate reader

Protocol:

Prepare serial dilutions of (-)-Cyclopenol in the assay buffer. The final DMSO concentration
should be kept below 1% to avoid solvent effects.

Add 10 pL of each dilution of (-)-Cyclopenol to the wells of a 96-well plate. Include a positive
control (a known PTP1B inhibitor) and a negative control (assay buffer with DMSO).

Add 80 pL of the PTP1B enzyme solution (e.g., 0.1 pg/mL in assay buffer) to each well.
Pre-incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding 10 pL of the pNPP substrate solution (e.g., 10 mM in assay
buffer) to each well.

Incubate the plate at 37°C for 30 minutes.
Stop the reaction by adding 50 pL of 1 M NaOH to each well.

Measure the absorbance at 405 nm using a microplate reader.
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» Calculate the percentage of inhibition for each concentration of (-)-Cyclopenol and
determine the ICso value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.
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Figure 2: Workflow for the PTP1B enzyme inhibition assay.
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Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
assay to evaluate the cytotoxic effects of (-)-Cyclopenol on a mammalian cell line.

Materials:
e Mammalian cell line (e.g., HepG2, HEK293)

e Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and
antibiotics

¢ (-)-Cyclopenol stock solution (in DMSO)

e MTT solution (5 mg/mL in PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)
o 96-well cell culture plate

e CO:z incubator

e Microplate reader

Protocol:

e Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24
hours at 37°C in a 5% CO:2 atmosphere.

» Prepare serial dilutions of (-)-Cyclopenol in cell culture medium.

e Remove the old medium from the wells and add 100 pL of the medium containing different
concentrations of (-)-Cyclopenol. Include a vehicle control (medium with DMSO) and a
positive control (a known cytotoxic agent).

 Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO:2 atmosphere.

 After the incubation period, add 10 pL of MTT solution to each well and incubate for an
additional 4 hours.
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Carefully remove the medium and add 100 pL of the solubilization solution to each well to
dissolve the formazan crystals.

Gently shake the plate for 15 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration and determine the ICso value.
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 To cite this document: BenchChem. [(-)-Cyclopenol: A Benzodiazepine Alkaloid with
Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7765546#cyclopenol-as-a-benzodiazepine-alkaloid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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